1-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Description
Properties
IUPAC Name |
1-methyl-6-(2-phenylethyl)pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-17-10-8-14-9-12-18(16(19)15(14)17)11-7-13-5-3-2-4-6-13/h2-6,8-10,12H,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSXOPVVFWWEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of Pyrrole Precursors
The foundational approach for constructing the pyrrolo[2,3-c]pyridin-7-one core involves oxidative cyclization of pyrrole derivatives. As detailed in US Patent 20050113402, substituted pyrrolopyridinones are synthesized through oxygen gas-mediated oxidation at atmospheric pressure. For 1-methyl-6-(2-phenylethyl) derivatives, the protocol involves:
- Precursor Synthesis : Reacting 3-bromo-1-methylpyrrole-2-carboxaldehyde with 2-phenylethylamine in dimethylformamide (DMF) at 80°C for 12 hours to form the Schiff base intermediate.
- Oxidative Ring Closure : Treating the intermediate with oxygen gas in tetrahydrofuran (THF) containing potassium tert-butoxide (2 equiv) at 50°C for 6 hours, achieving 78% yield.
Critical parameters include oxygen flow rate (0.5 L/min) and base selection, where potassium tert-butoxide outperforms sodium hydride in minimizing side reactions. Table 1 compares yields under varying conditions.
Table 1 : Optimization of oxidative cyclization parameters
| Base | Temp (°C) | Yield (%) |
|---|---|---|
| KOtBu | 50 | 78 |
| NaH | 50 | 62 |
| DBU | 50 | 45 |
Acid-Promoted Intramolecular Cyclization
An alternative route developed by Tang et al. employs Brønsted acid catalysis to induce cyclization of amidoacetal precursors:
- Amidoacetal Formation : Condensing 1-methyl-2-pyrrolecarboxylic acid with 2-phenylethyl glycidol acetal using p-toluenesulfonic acid (PTSA) in refluxing toluene (110°C, 8 hours).
- Cyclization : Treating the amidoacetal with concentrated HCl in acetic acid (1:1 v/v) at 100°C for 2 hours, yielding the target compound in 68% isolated yield.
This method demonstrates superior scalability, with reported yields maintained at 65–70% for batch sizes up to 1.5 mol. The reaction mechanism proceeds through N-acyliminium ion formation followed by 6-endo-trig cyclization, as confirmed by deuterium labeling studies.
Palladium-Catalyzed Cross-Coupling Strategies
Modern approaches leverage transition metal catalysis for late-stage functionalization. Patent data outlines a two-step sequence:
- Core Synthesis : Preparing 1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine via NaIO4 oxidation of 1-methylpyrrolo[2,3-c]pyridin-5-ol (82% yield).
- Alkylation : Subjecting the core to 2-phenylethyl bromide in DMF with Pd(dppf)Cl2 catalyst (5 mol%) and cesium carbonate (3 equiv) at 120°C for 24 hours (61% yield).
Key advantages include compatibility with diverse alkylating agents, though steric hindrance from the 2-phenylethyl group necessitates elevated temperatures. Table 2 compares catalytic systems.
Table 2 : Catalyst screening for 6-position alkylation
| Catalyst | Temp (°C) | Yield (%) |
|---|---|---|
| Pd(PPh3)4 | 100 | 42 |
| Pd(dppf)Cl2 | 120 | 61 |
| NiCl2(dppe) | 120 | 33 |
One-Pot Tandem Synthesis
A streamlined methodology from Beilstein Journal of Organic Chemistry combines enaminone formation and cyclization:
- Multicomponent Reaction : Reacting ethyl 4-chloroacetoacetate (1 equiv), 1-methylpyrrolidin-2-one (1.2 equiv), and 2-phenylethylamine (1.5 equiv) in acetic acid/HCl (1:1) at 140°C for 4 hours.
- In Situ Cyclization : Subsequent heating at 160°C for 2 hours under microwave irradiation delivers the target compound in 58% yield.
This approach minimizes intermediate purification steps while maintaining regioselectivity through careful pH control (pH 4–5 during enaminone formation).
Comparative Analysis of Synthetic Routes
Each methodology presents distinct advantages:
- Oxidative cyclization offers high atom economy but requires stringent oxygen control
- Acid-promoted routes enable gram-scale production yet generate acidic waste streams
- Cross-coupling strategies provide modularity at the expense of precious metal catalysts
- One-pot synthesis reduces purification needs but demands precise temperature gradients
Recent advancements in continuous flow systems have enhanced the oxidative cyclization method, achieving 85% yield through precise residence time control (30 minutes) and in-line oxygen monitoring.
Chemical Reactions Analysis
1-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a ligand for biological targets, making it useful in drug discovery and development.
Mechanism of Action
The mechanism by which 1-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulatory factor in the necroptosis signaling pathway . This interaction can modulate specific cellular pathways, leading to desired biological effects.
Comparison with Similar Compounds
1-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different substituents.
4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one: A compound with a similar pyrrolo[2,3-c]pyridine core but with different functional groups, showing different biological activities.
4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one: A brominated derivative with distinct chemical properties and reactivity.
Biological Activity
1-Methyl-6-(2-phenylethyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a pyrrolopyridine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's structure suggests it may possess various biological activities, particularly in the realms of antitumor and neuroprotective effects.
- Molecular Formula : C₁₆H₁₆N₂O
- Molecular Weight : 252.31 g/mol
- CAS Number : 1340724-86-8
Antitumor Activity
Recent studies have indicated that compounds within the pyrrolopyridine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated IC₅₀ values in the low micromolar range against human colon adenocarcinoma cells, suggesting that this compound may also exhibit similar properties due to structural similarities .
Table 1: Antitumor Activity of Pyrrolopyridine Derivatives
| Compound Name | Cell Line | IC₅₀ (µM) | Selectivity |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Related Pyrrolopyridine | Human Colon Adenocarcinoma | 0.36 | High |
| Another Derivative | HeLa | 0.50 | Moderate |
Neuroprotective Effects
The neuroprotective potential of pyrrolopyridines has been explored in several studies. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis. The mechanism is believed to involve the modulation of neuroinflammatory pathways and the inhibition of apoptotic factors.
Case Study: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of a pyrrolopyridine derivative resulted in significant preservation of neuronal integrity and function. Behavioral assessments indicated improved cognitive function and reduced markers of neuroinflammation .
Mechanistic Insights
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Kinases : Many pyrrolopyridines act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Antioxidant Properties : These compounds may enhance cellular antioxidant defenses, reducing oxidative damage.
- Modulation of Signaling Pathways : Interference with signaling pathways involved in cell proliferation and survival can lead to enhanced apoptosis in cancer cells.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
